molecular formula C11H13NO B8700750 (1,2-Dimethyl-1H-indol-5-yl)methanol

(1,2-Dimethyl-1H-indol-5-yl)methanol

Cat. No.: B8700750
M. Wt: 175.23 g/mol
InChI Key: FZZLLKXVKDNIMA-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-1H-indol-5-yl)methanol is a substituted indole derivative characterized by a hydroxylmethyl (-CH2OH) group at the 5-position and methyl groups at the 1- and 2-positions of the indole ring. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its reactive hydroxyl group and aromatic indole scaffold.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(1,2-dimethylindol-5-yl)methanol

InChI

InChI=1S/C11H13NO/c1-8-5-10-6-9(7-13)3-4-11(10)12(8)2/h3-6,13H,7H2,1-2H3

InChI Key

FZZLLKXVKDNIMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups/Substituents Notable Features Evidence ID
(1,2-Dimethyl-1H-indol-5-yl)methanol C11H13NO 175.23 -CH2OH (5-position), -CH3 (1,2-positions) Polar hydroxyl group enhances solubility; methyl groups increase steric bulk. N/A
1,2-Dimethyl-1H-indol-5-yl acetate C12H13NO2 203.24 Acetate ester (5-position), -CH3 (1,2-positions) Esterification increases lipophilicity; potential prodrug candidate.
N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide C18H16F2N2O 314.33 Benzamide (via methylene bridge), -F (2,6-positions) Fluorine atoms enhance electronegativity and metabolic stability.
1-(3,4-Dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea C18H17Cl2N3O 362.25 Urea linkage, -Cl (3,4-positions) Chlorine atoms increase lipophilicity; urea enables hydrogen bonding.
(1-Methyl-1H-indol-5-yl)methanol C10H11NO 161.20 -CH2OH (5-position), -CH3 (1-position) Reduced steric hindrance compared to 1,2-dimethyl analog.
2-((1,2-Dimethyl-1H-indol-5-yl)oxy)acetic acid C12H13NO3 219.24 Carboxylic acid (via ether linkage) Ionizable group at physiological pH; potential for salt formation.
N-(2-chlorophenyl)-N'-[(1,2-dimethyl-1H-indol-5-yl)methyl]thiourea C18H18ClN3S 343.88 Thiourea linkage, -Cl (2-position) Sulfur atom enables distinct hydrogen bonding and redox properties.

Functional Group Analysis

  • Hydroxyl vs. Ester/Acid Groups: The hydroxyl group in this compound provides hydrogen-bonding capacity, which is absent in its acetate ester analog ().
  • Urea/Thiourea Linkages : Urea derivatives () exhibit dual hydrogen-bonding capacity, while thiourea () introduces sulfur-mediated interactions, such as disulfide bond formation or metal chelation .

Steric and Electronic Effects

  • The methylene bridge in the benzamide derivative () adds flexibility, which may influence conformational stability during receptor binding .

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